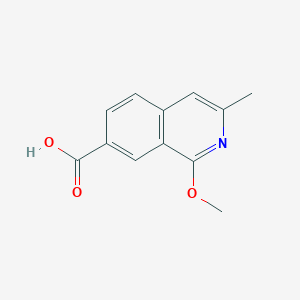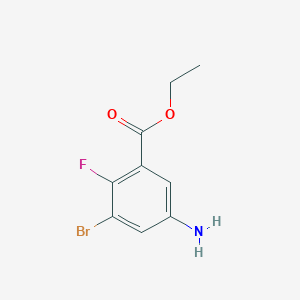
1,2,2-Trimethylcyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2-Trimethylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclobutane, characterized by the presence of three methyl groups and a carboxylic acid functional group attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions: 1,2,2-Trimethylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the compound can be prepared by the cyclization of 2,2-dimethylpropanoic acid derivatives in the presence of a strong acid catalyst . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1,2,2-Trimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups such as esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols, amines, and other nucleophiles
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Esters, amides
科学研究应用
1,2,2-Trimethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2,2-trimethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The cyclobutane ring’s rigidity and steric effects can also play a role in modulating the compound’s interactions with biological molecules.
Similar Compounds:
Cyclobutanecarboxylic acid: A simpler analog with a single carboxylic acid group attached to the cyclobutane ring.
1,2-Cyclobutanedicarboxylic acid: Contains two carboxylic acid groups on the cyclobutane ring, offering different reactivity and applications.
1,3,3-Trimethylcyclobutane-1-carboxylic acid: Another isomer with a different arrangement of methyl groups on the cyclobutane ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups on the cyclobutane ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
| 75017-13-9 | |
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
1,2,2-trimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-5-8(7,3)6(9)10/h4-5H2,1-3H3,(H,9,10) |
InChI 键 |
BOFKRYQEIROFKW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC1(C)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13574885.png)


![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13574946.png)
